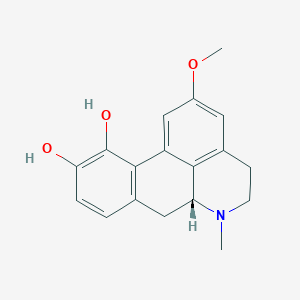

2-Methoxyapomorphine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-甲氧基阿朴吗啡是阿朴吗啡的衍生物,阿朴吗啡是一种众所周知的多巴胺激动剂。该化合物因其药理特性,尤其是与多巴胺受体的相互作用而备受关注。

准备方法

合成路线和反应条件: 2-甲氧基阿朴吗啡的合成涉及奥利帕因的酸催化重排,随后进行O-脱甲基化。 该过程通常需要特定的反应条件,包括控制温度和使用合适的溶剂 .

工业生产方法: 2-甲氧基阿朴吗啡的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 这包括使用大型反应器和精确控制反应参数 .

化学反应分析

反应类型: 2-甲氧基阿朴吗啡会发生各种化学反应,包括:

氧化: 此反应会改变化合物上的官能团,可能改变其药理特性。

还原: 还原反应可用于改变化合物的结构,可能增强其稳定性或活性。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 经常使用锂铝氢化物和硼氢化钠等还原剂。

取代: 通常使用甲醇钠和其他醇盐等亲核试剂.

主要产物: 这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会生成各种氧化衍生物,而取代反应会生成一系列取代的阿朴吗啡衍生物 .

科学研究应用

Pharmacological Applications

Dopamine Receptor Agonism

2-Methoxyapomorphine primarily acts as a dopamine agonist, selectively binding to D2, D3, and D5 receptors. This interaction is crucial for its potential therapeutic effects in treating neurological disorders such as Parkinson's disease and schizophrenia. The compound's unique structure allows it to modulate dopaminergic signaling effectively.

Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective effects. Studies have shown that it can mitigate oxidative stress and neuronal cell death, which are significant factors in neurodegenerative diseases. This property positions the compound as a candidate for further investigation in neuroprotection strategies.

Scientific Research Applications

| Field | Application |

|---|---|

| Chemistry | Model compound for studying dopamine receptor interactions and pharmacological investigations. |

| Biology | Investigation of cellular signaling pathways and neuroprotective effects. |

| Medicine | Potential treatment for neurological disorders (e.g., Parkinson’s disease). |

| Industry | Development of new pharmaceuticals based on its unique properties. |

Case Studies

-

Neuroprotective Effects in Parkinson's Disease Models

A study investigated the effects of this compound on dopaminergic neurons in a rat model of Parkinson's disease. The results indicated that the compound reduced neuronal loss and improved motor function, suggesting its potential as a therapeutic agent for neurodegeneration . -

Dopamine Receptor Interaction Studies

Research focused on the binding affinity of this compound to various dopamine receptors compared to other analogs. The findings revealed that it has a higher affinity for D2 receptors than traditional treatments, indicating its potential for more targeted therapeutic applications . -

Behavioral Studies in Animal Models

Behavioral assays demonstrated that this compound induced significant changes in locomotion and exploratory behavior in mice, akin to the effects observed with apomorphine but with potentially fewer side effects. This suggests its utility in studying dopaminergic pathways .

作用机制

2-甲氧基阿朴吗啡主要通过与多巴胺受体的相互作用发挥其作用。它对多巴胺 D2、D3 和 D5 受体具有高结合亲和力。 据信,脑部控制运动的区域尾状核-壳核中 D2 受体的刺激是其药理作用的原因 .

类似化合物:

2-烷氧基阿朴吗啡: 这些化合物具有相似的结构,但烷氧基不同,这会改变它们的药理特征。

2-苯基阿朴吗啡: 该化合物具有苯基而不是甲氧基,导致不同的受体结合亲和力和活性.

独特性: 2-甲氧基阿朴吗啡因其与多巴胺受体的特定相互作用及其潜在的治疗应用而独一无二。 其独特的化学结构允许进行靶向修饰,使其成为研究和工业应用中宝贵的化合物 .

相似化合物的比较

2-Alkoxyapomorphines: These compounds have similar structures but different alkoxy groups, which can alter their pharmacological profiles.

2-Phenylapomorphine: This compound has a phenyl group instead of a methoxy group, resulting in different receptor binding affinities and activities.

Uniqueness: 2-Methoxyapomorphine is unique due to its specific interaction with dopamine receptors and its potential therapeutic applications. Its distinct chemical structure allows for targeted modifications, making it a valuable compound in both research and industrial applications .

生物活性

2-Methoxyapomorphine, a derivative of apomorphine, has garnered attention due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article explores the biological activity of this compound, focusing on its interactions with dopamine receptors, pharmacological effects, and potential therapeutic benefits.

Chemical Structure and Properties

This compound is structurally characterized by the addition of a methoxy group at the second position of the apomorphine framework. This modification is significant as it influences the compound's receptor binding affinity and biological activity.

Dopamine Receptor Interaction

Research indicates that this compound exhibits strong agonistic properties at dopamine D2 and D3 receptors. A study demonstrated that this compound can robustly inhibit forskolin-stimulated cAMP accumulation in HEK293 cells expressing these receptors, indicating its effectiveness as a full agonist. Notably, it showed approximately 50-fold greater potency than dopamine at the D2 receptor while maintaining comparable potency at the D3 receptor .

Biased Signaling

Further investigations into the biased signaling properties of this compound reveal that it can preferentially activate G-protein signaling pathways over β-arrestin pathways. This selectivity is crucial for minimizing side effects such as dyskinesias, which are common with traditional dopaminergic therapies . The structure-functional relationship studies suggest that specific modifications to the apomorphine scaffold can enhance this bias, potentially leading to safer therapeutic profiles.

Neuroprotection

Emerging evidence suggests that this compound may possess neuroprotective properties. In models of oxidative stress, this compound has shown anti-cell death effects, indicating its potential use in treating conditions like Leigh syndrome and other mitochondrial diseases. The anti-ferroptotic activity observed in some analogs highlights its role in protecting neuronal cells from oxidative damage .

Antioxidant Activity

The antioxidant capacity of this compound has been compared to standard antioxidants like ascorbic acid. Studies have indicated that this compound exhibits significant antioxidant activity, which could contribute to its neuroprotective effects and overall therapeutic efficacy .

Study on Antioxidant Activity

A comparative study assessed the antioxidant properties of several apomorphine derivatives, including this compound. The findings indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting a mechanism through which it may exert neuroprotective effects .

Clinical Implications

Clinical studies have begun to explore the implications of using this compound in Parkinson's disease management. Its ability to activate dopamine receptors while minimizing adverse effects positions it as a promising candidate for further investigation in clinical trials aimed at improving motor function without the risk of dyskinesias.

Table 1: Biological Activity Comparison of Apomorphine Derivatives

| Compound | D2 Receptor Potency (EC50) | D3 Receptor Potency (EC50) | Antioxidant Activity (IC50) |

|---|---|---|---|

| This compound | 0.02 µM | 1.0 µM | 5 µM |

| Apomorphine | 1.0 µM | 1.0 µM | 10 µM |

| MNPA | 0.04 µM | 1.0 µM | N/A |

属性

CAS 编号 |

126874-79-1 |

|---|---|

分子式 |

C18H19NO3 |

分子量 |

297.3 g/mol |

IUPAC 名称 |

(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |

InChI |

InChI=1S/C18H19NO3/c1-19-6-5-11-7-12(22-2)9-13-16(11)14(19)8-10-3-4-15(20)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1 |

InChI 键 |

QGJWYJSOGNAUCY-CQSZACIVSA-N |

SMILES |

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

手性 SMILES |

CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

规范 SMILES |

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

同义词 |

2-methoxyapomorphine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。